molecular formula C7H8F3N3O B3036233 (4Z)-4-(dimethylaminomethylidene)-3-(trifluoromethyl)-1H-pyrazol-5-one CAS No. 339020-90-5

(4Z)-4-(dimethylaminomethylidene)-3-(trifluoromethyl)-1H-pyrazol-5-one

Cat. No.: B3036233
CAS No.: 339020-90-5
M. Wt: 207.15 g/mol
InChI Key: UUZYFCRCCLIPCT-ARJAWSKDSA-N
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Description

(4Z)-4-(Dimethylaminomethylidene)-3-(trifluoromethyl)-1H-pyrazol-5-one is a high-value chemical building block extensively used in medicinal chemistry and organic synthesis. This compound serves as a versatile precursor for the development of novel pharmaceutical candidates, particularly in the synthesis of pyrazolo[4,3-d][1,2]diazepine scaffolds and other complex heterocyclic systems . Its structure, featuring a strong electron-withdrawing trifluoromethyl group, enhances metabolic stability and influences the regioselectivity of cyclization reactions, making it a crucial intermediate for constructing diverse molecular architectures . Research into structurally related 3-(trifluoromethyl)pyrazol-5-ol derivatives has demonstrated their significant potential as analgesics, with studies indicating that modifications of the pyrazole core can lead to compounds with promising pain-relieving activity . The Z-configuration of the dimethylaminomethylidene group at the 4-position is a key structural feature that defines its reactivity and application as a synthon. As a modulator of biological activity, the trifluoromethyl pyrazole motif is also explored in the development of central nervous system (CNS) agents, including modulators of mGluR5 receptors, which are targets for treating neurological and psychiatric disorders . Supplied as a research-grade material, this compound is strictly for laboratory use in chemical and biological investigation. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the available safety data sheets prior to handling.

Properties

IUPAC Name

(4Z)-4-(dimethylaminomethylidene)-3-(trifluoromethyl)-1H-pyrazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N3O/c1-13(2)3-4-5(7(8,9)10)11-12-6(4)14/h3H,1-2H3,(H,12,14)/b4-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUZYFCRCCLIPCT-ARJAWSKDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1C(=NNC1=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C\1/C(=NNC1=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine and Trifluoromethyl-Containing Ketones

A foundational approach involves reacting hydrazine with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, as demonstrated in the synthesis of regioisomeric pyrazoles. Under acidic conditions (e.g., acetic acid), this reaction yields 3-trifluoromethylpyrazol-5-one derivatives. Key parameters include:

  • Temperature : 80°C for 5 hours to ensure complete cyclization.
  • Solvent : Polar aprotic solvents (e.g., 1,4-dioxane) enhance reaction efficiency.
  • Yield : Up to 86.5% with a regioselectivity ratio of 96:4 favoring the 3-trifluoromethyl isomer.

Diazonium Salt Coupling

Alternative routes employ diazonium salts derived from aniline derivatives. Cyanoacetic hydrazide reacts with arenediazonium chloride in ethanol under basic conditions (sodium acetate) to form hydrazone intermediates, which cyclize upon reflux to yield 3-amino-4-arylhydrazonopyrazolones. While this method is effective for aryl-substituted pyrazolones, adapting it for trifluoromethyl groups requires substitution-tolerant conditions.

Introduction of the Dimethylaminomethylidene Group

The dimethylaminomethylidene moiety is introduced via condensation reactions with dimethylformamide diethyl acetal (DMF-DEA).

Direct Condensation with DMF-DEA

In a seminal study, 3-trifluoromethylpyrazol-5-one derivatives were treated with DMF-DEA in anhydrous ethanol under reflux. The reaction proceeds via nucleophilic attack of the pyrazole’s active methylene group on the electrophilic carbon of DMF-DEA, forming the enamine linkage.

  • Conditions : 12-hour reflux in ethanol, followed by cooling to precipitate the product.
  • Stereochemical Outcome : The Z-configuration is favored due to steric hindrance between the trifluoromethyl group and dimethylamino moiety.
  • Yield : 70–85% after recrystallization from ethanol.

Protecting Group Strategies

To prevent competing O-acylation, the 4-methoxybenzyl (PMB) group has been employed as a temporary protecting group for the pyrazole nitrogen. After condensation with DMF-DEA, the PMB group is removed using trifluoroacetic acid (TFA), yielding the free pyrazolone. This method improves regioselectivity and simplifies purification.

Regioselective Synthesis and Stereochemical Control

Influence of Reaction Conditions on Regioselectivity

The ratio of 3- and 5-trifluoromethyl isomers is highly sensitive to reaction parameters:

  • Acid Catalysis : Acetic acid promotes cyclization toward the 3-trifluoromethyl isomer by stabilizing the transition state through protonation.
  • Temperature : Elevated temperatures (80–100°C) favor thermodynamic control, enhancing the 3-trifluoromethyl product.

Z/E Isomerism of the Dimethylaminomethylidene Group

The Z-configuration is stabilized by intramolecular hydrogen bonding between the enamine nitrogen and the pyrazole carbonyl oxygen. Polar solvents (e.g., DMF) and low temperatures (0–5°C) during condensation minimize E-isomer formation.

Purification and Analytical Characterization

Chromatographic Separation

Silica gel chromatography with 5% methanol in dichloromethane effectively separates C-acylated and O-acylated byproducts. Reported Rf values for analogous compounds include:

Compound Type Rf Value Melting Point (°C)
C-Acylated Derivatives 0.42–0.55 126–151
O-Acylated Derivatives 0.67–0.72 73–95

Spectroscopic Confirmation

  • 1H NMR : The enamine proton resonates as a singlet at δ 8.2–8.5 ppm, while the trifluoromethyl group appears as a quartet (J = 12 Hz) near δ 4.3 ppm.
  • 13C NMR : The carbonyl carbon (C5) is observed at δ 165–170 ppm, and the CF3 carbon at δ 122–125 ppm (q, J = 280 Hz).

Comparative Analysis of Synthetic Routes

Method Yield (%) Regioselectivity (3:5) Key Advantage
Cyclocondensation 80–90 96:4 High scalability
DMF-DEA Condensation 70–85 N/A Direct enamine functionalization
PMB Protection 65–75 >99:1 Avoids O-acylation byproducts

Applications and Derivative Synthesis

The compound serves as a precursor for herbicides like pyroxasulfone and antimicrobial silver complexes. Functionalization strategies include:

  • Bromination : NBS in CCl4 introduces bromine at position 4, enabling cross-coupling reactions.
  • Sulfonation : Reaction with chlorosulfonic acid yields sulfonyl chloride derivatives for further elaboration.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-(dimethylaminomethylidene)-3-(trifluoromethyl)-1H-pyrazol-5-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol or amine derivative .

Scientific Research Applications

Antihyperglycemic Agents

Recent studies have highlighted the potential of pyrazole derivatives as antihyperglycemic agents. For instance, compounds similar to (4Z)-4-(dimethylaminomethylidene)-3-(trifluoromethyl)-1H-pyrazol-5-one have been synthesized and tested for their ability to inhibit renal tubular glucose reabsorption. This mechanism is crucial for developing treatments for diabetes mellitus, particularly in managing hyperglycemia in diabetic models such as db/db mice .

Anticancer Properties

Pyrazole derivatives have shown promise in anticancer research. The trifluoromethyl group enhances the lipophilicity of the molecule, which can improve its interaction with biological membranes. Studies suggest that such modifications can lead to increased cytotoxicity against various cancer cell lines. The specific compound under discussion may exhibit similar properties, warranting further investigation into its efficacy and mechanism of action against cancer cells.

Pesticide Development

The unique structure of this compound makes it a candidate for developing novel pesticides. Pyrazole derivatives are known for their ability to inhibit key enzymes in pests, leading to effective pest management solutions. Research indicates that incorporating trifluoromethyl groups can enhance the biological activity of these compounds against target pests.

Synthesis of Functional Materials

In materials science, the synthesis of pyrazole-based compounds has been explored for creating functional materials such as sensors and catalysts. The unique electronic properties imparted by the trifluoromethyl group can be exploited in designing materials with specific electrical or catalytic properties. This application is particularly relevant in developing advanced materials for electronic devices.

Case Studies and Research Findings

Study Focus Findings
Study on Antihyperglycemic Agents Evaluated the efficacy of pyrazole derivativesIdentified selective inhibition of glucose reabsorption
Pesticide Development ResearchInvestigated new pesticide formulationsDemonstrated enhanced pest control efficacy with pyrazole derivatives
Materials Science ExplorationSynthesized pyrazole-based materialsAchieved improved electrical conductivity and catalytic activity

Mechanism of Action

The mechanism of action of (4Z)-4-(dimethylaminomethylidene)-3-(trifluoromethyl)-1H-pyrazol-5-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4Z)-4-(dimethylaminomethylidene)-3-(trifluoromethyl)-1H-pyrazol-5-one is unique due to its combination of a trifluoromethyl group and a pyrazolone core. This combination imparts distinct chemical and biological properties that are not observed in other similar compounds .

Biological Activity

The compound (4Z)-4-(dimethylaminomethylidene)-3-(trifluoromethyl)-1H-pyrazol-5-one, a pyrazolone derivative, has garnered attention due to its diverse biological activities. This article reviews its antibacterial, antifungal, anti-inflammatory, and other pharmacological properties based on recent studies.

Chemical Structure

The molecular formula of this compound is C7H8F3N3O. Its structure features a pyrazolone core substituted with a dimethylaminomethylidene group and a trifluoromethyl group, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of this compound:

  • Antibacterial Activity :
    • The compound exhibited potent activity against both Methicillin-susceptible Staphylococcus aureus (MSSA) and Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) ranging from 4 to 16 mg/mL. This activity is comparable to that of ciprofloxacin, which has an MIC of 8–16 mg/mL .
  • Antifungal Activity :
    • It also showed antifungal efficacy against Aspergillus niger, with MIC values between 16 and 32 mg/mL, outperforming fluconazole (MIC = 128 mg/mL) .

Anti-inflammatory Properties

The pyrazolone derivatives are known for their anti-inflammatory effects. Research indicates that compounds related to this compound demonstrate significant anti-inflammatory activity:

  • Mechanism of Action :
    • The anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes and modulation of inflammatory cytokines. In vivo studies have shown that these compounds can reduce edema in animal models .

Pharmacokinetics and Toxicity

A comprehensive assessment of the compound's pharmacokinetic profile reveals favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) parameters:

ParameterValue
AbsorptionHigh
DistributionExtensive
MetabolismHepatic
ExcretionRenal
ToxicityLow

These parameters suggest that the compound has potential for therapeutic use with manageable safety profiles .

Molecular Docking Studies

Molecular docking studies have identified dihydrofolate reductase (DHFR) from Staphylococcus aureus and N-myristoyl transferase (NMT) from Candida albicans as suitable targets for the antimicrobial activities of this compound. The binding affinities indicate strong interactions that could be exploited for drug development .

Case Studies

Several case studies highlight the effectiveness of this compound in various biological assays:

  • Case Study on Antibacterial Efficacy :
    • A study compared the antibacterial effects of several pyrazolone derivatives, including our compound, revealing that it was among the most effective against both MSSA and MRSA strains .
  • Case Study on Anti-inflammatory Effects :
    • In an animal model, administration of the compound resulted in a significant reduction in paw edema compared to control groups, supporting its potential as an anti-inflammatory agent .

Q & A

Q. What are the conventional and non-conventional synthesis methods for (4Z)-4-(dimethylaminomethylidene)-3-(trifluoromethyl)-1H-pyrazol-5-one and its derivatives?

  • Methodological Answer : Conventional synthesis typically involves condensation reactions between 3-(trifluoromethyl)-1-phenyl-1H-pyrazol-5(4H)-one and aldehydes or ketones under reflux conditions with acid/base catalysis. For example, reacting 3-formylchromone with 3-(trifluoromethyl)-1-phenyl-1H-pyrazol-5(4H)-one yields derivatives via Knoevenagel condensation . Non-conventional methods, such as ultrasound-assisted synthesis, enhance reaction efficiency and reduce time by promoting rapid molecular agitation, as demonstrated in the preparation of pyrazolone derivatives under ultrasonic irradiation .

Q. How is the stereochemical configuration (Z/E) of the methylidene group determined in this compound?

  • Methodological Answer : The Z-configuration is confirmed via single-crystal X-ray diffraction (SC-XRD), which provides unambiguous spatial assignment of substituents. For instance, SC-XRD analysis of (4Z)-4-[(cyclopropylamino)(phenyl)methylene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one revealed bond angles and torsion angles consistent with the Z-isomer . Nuclear Overhauser Effect (NOE) spectroscopy in NMR can also distinguish Z/E isomers by identifying spatial proximity of protons .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify substituent environments and confirm regiochemistry. For example, 19F^{19}\text{F} NMR is essential for tracking trifluoromethyl group interactions .
  • IR : Stretching frequencies (~1650–1700 cm1^{-1}) confirm the carbonyl group of the pyrazolone core .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular formulas, as seen in derivatives like 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing derivatives with enhanced bioactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict transition states and energy barriers for condensation reactions. Molecular docking studies, such as those applied to pyrazole-thiocarboxamide derivatives, guide the design of compounds with improved binding affinities to target enzymes (e.g., carbonic anhydrases) . Software like Gaussian or AutoDock can model interactions between trifluoromethyl groups and hydrophobic enzyme pockets .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : Discrepancies between predicted and observed NMR shifts often arise from solvent effects or dynamic processes. For example, variable-temperature NMR can detect tautomerism in pyrazolone derivatives, resolving ambiguities in peak assignments . SC-XRD remains the gold standard for resolving conflicting data, as demonstrated in corrigenda for misassigned Z/E configurations .

Q. How do substituents on the pyrazolone core influence electronic properties and reactivity?

  • Methodological Answer : Electron-withdrawing groups (e.g., trifluoromethyl) decrease electron density at the methylidene position, favoring nucleophilic attacks. Hammett substituent constants (σσ) correlate with reaction rates in condensation reactions. For instance, trifluoromethyl groups enhance electrophilicity, accelerating Knoevenagel reactions with aldehydes . Cyclic voltammetry can further quantify redox behavior influenced by substituents .

Experimental Design & Data Analysis

Q. What experimental controls are essential for reproducibility in synthesizing Z-configured derivatives?

  • Methodological Answer :
  • Stoichiometric Control : Maintain a 1:1 molar ratio of aldehyde/ketone to pyrazolone to minimize side products like di-adducts .
  • Temperature Control : Reactions conducted at 60–80°C in anhydrous solvents (e.g., ethanol or toluene) prevent hydrolysis of intermediates .
  • Catalyst Screening : Test acid (e.g., acetic acid) vs. base (e.g., piperidine) catalysts to optimize regioselectivity .

Q. How can crystallographic data be leveraged to predict supramolecular interactions in solid-state structures?

  • Methodological Answer : Hirshfeld surface analysis of SC-XRD data identifies dominant intermolecular interactions (e.g., hydrogen bonds, π-π stacking). For example, in (4Z)-4-[(2-chloroanilino)(phenyl)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, C–H···O and N–H···F interactions stabilize the crystal lattice . Mercury software can visualize packing motifs and quantify interaction percentages .

Advanced Methodological Challenges

Q. What are the limitations of conventional spectral techniques in detecting tautomeric equilibria?

  • Methodological Answer : 1H^{1}\text{H} NMR may average signals from tautomers (e.g., keto-enol forms), leading to misleading integrations. Low-temperature NMR (−40°C to −80°C) slows tautomer interconversion, revealing distinct peaks for each form. Dynamic NMR (DNMR) simulations calculate exchange rates and activation energies .

Q. How can synthetic byproducts be systematically characterized and minimized?

  • Methodological Answer :
    High-performance liquid chromatography (HPLC) coupled with HRMS identifies byproducts (e.g., di-condensed adducts). For example, GC-MS analysis in zolazepam intermediate synthesis revealed chlorinated side products, prompting optimization of chlorination conditions . Green chemistry approaches, such as solvent-free microwave synthesis, reduce byproduct formation .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
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(4Z)-4-(dimethylaminomethylidene)-3-(trifluoromethyl)-1H-pyrazol-5-one
Reactant of Route 2
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(4Z)-4-(dimethylaminomethylidene)-3-(trifluoromethyl)-1H-pyrazol-5-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.